Usp28-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Usp28-IN-3 is a potent and selective inhibitor of ubiquitin-specific protease 28 (USP28). This compound has shown significant potential in cancer research due to its ability to downregulate the cellular levels of c-Myc through the ubiquitin-proteasome system . This compound has an IC50 value of 0.1 μM and exhibits high selectivity for USP28 over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 .

准备方法

The synthetic routes and reaction conditions for Usp28-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

化学反应分析

Usp28-IN-3 primarily undergoes reactions typical of small organic molecules, including oxidation, reduction, and substitution reactions. The compound’s stability and reactivity are influenced by the presence of functional groups that can participate in these reactions. Common reagents and conditions used in these reactions would include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations. The major products formed from these reactions would depend on the specific conditions and reagents used .

科学研究应用

Usp28-IN-3 has been extensively studied for its applications in cancer research. It has shown promise in the treatment of non-small cell lung cancer (NSCLC) by inducing DNA damage, leading to the activation of Noxa-mediated mitochondrial apoptosis . This compound also enhances tumor cell immunogenicity through the cGAS-STING signaling pathway and promotes the degradation of c-Myc, resulting in cell cycle arrest and inhibition of DNA repair .

作用机制

Usp28-IN-3 exerts its effects by inhibiting the activity of USP28, a deubiquitinase that plays a crucial role in stabilizing oncoproteins such as c-Myc, c-Jun, NOTCH1, STAT3, and LIN28 . By inhibiting USP28, this compound promotes the degradation of these oncoproteins through the ubiquitin-proteasome system, leading to reduced cancer cell vitality and growth . The compound also induces DNA damage and activates the Noxa-mediated mitochondrial apoptosis pathway, further enhancing its anti-cancer effects .

相似化合物的比较

Usp28-IN-3 is unique in its high selectivity for USP28 over other deubiquitinases. Similar compounds include AZ1, another USP28 inhibitor that has shown efficacy in combination with cisplatin for the treatment of NSCLC . Additionally, inhibitors of USP25, such as CT1113, have shown similar anti-tumor effects due to the structural similarities between USP25 and USP28 . These compounds highlight the potential of targeting deubiquitinases for cancer therapy and underscore the importance of selectivity and potency in the development of effective inhibitors .

属性

分子式 |

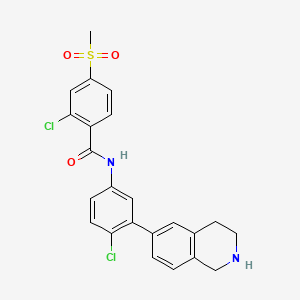

C23H20Cl2N2O3S |

|---|---|

分子量 |

475.4 g/mol |

IUPAC 名称 |

2-chloro-N-[4-chloro-3-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)18-5-6-19(22(25)12-18)23(28)27-17-4-7-21(24)20(11-17)15-2-3-16-13-26-9-8-14(16)10-15/h2-7,10-12,26H,8-9,13H2,1H3,(H,27,28) |

InChI 键 |

CSUMERAOZKVEGF-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNCC4)C=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。